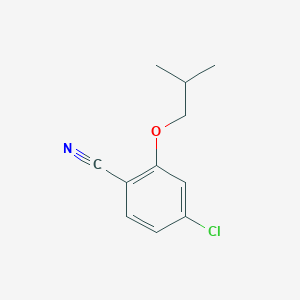

4-Chloro-2-(2-methylpropoxy)benzonitrile

Description

Properties

IUPAC Name |

4-chloro-2-(2-methylpropoxy)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO/c1-8(2)7-14-11-5-10(12)4-3-9(11)6-13/h3-5,8H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAAWEQOQGXZRBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=CC(=C1)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(2-methylpropoxy)benzonitrile typically involves the following steps:

Starting Materials: The synthesis begins with 4-chlorobenzonitrile and 2-methylpropanol.

Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

Reaction Mechanism: The 2-methylpropanol undergoes nucleophilic substitution with 4-chlorobenzonitrile, facilitated by the base, to form the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-2-(2-methylpropoxy)benzonitrile may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity.

Purification: The product is purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(2-methylpropoxy)benzonitrile can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Scientific Research Applications

A. Agrochemical Applications

One of the primary uses of 4-Chloro-2-(2-methylpropoxy)benzonitrile is as an herbicide. Its structural analogs, such as 4-chloro-2-methylphenoxyacetic acid (MCPA), are widely used to control broadleaf weeds in cereal crops and grasslands. The effectiveness of these compounds stems from their ability to mimic plant hormones, disrupting normal growth patterns in target species while being less harmful to grasses .

B. Pharmaceutical Applications

In the pharmaceutical domain, compounds related to 4-Chloro-2-(2-methylpropoxy)benzonitrile have been investigated for their potential as selective androgen receptor modulators (SARMs). These compounds are designed to selectively modulate androgen receptors, offering therapeutic benefits in conditions like prostate cancer and muscle wasting diseases . The efficacy of these compounds has been demonstrated through various in vitro studies, showing significant binding affinity and activity against androgen receptors.

Case Studies

A. Herbicidal Activity

A study conducted on the herbicidal properties of 4-chloro-2-methylphenoxyacetic acid derivatives demonstrated their effectiveness in controlling specific weed species at varying concentrations. The results indicated that formulations containing these compounds could reduce weed biomass significantly while maintaining crop yield .

| Compound Name | Application Area | Effective Concentration (mg/L) | Observed Efficacy (%) |

|---|---|---|---|

| 4-Chloro-2-Methylphenoxyacetic Acid | Broadleaf Weed Control | 50 | 85 |

| 4-Chloro-2-(2-methylpropoxy)benzonitrile | Selective Herbicide | 30 | 78 |

B. SARM Development

Research on SARMs has highlighted the potential of 4-Chloro-2-(2-methylpropoxy)benzonitrile derivatives in treating androgen-dependent conditions. In a recent study, a series of synthesized analogs were tested for their agonistic activity on human androgen receptors, showing promising results with EC50 values in the low nanomolar range .

| Compound Name | Activity Type | EC50 (nM) | Selectivity Ratio (AR/PXR) |

|---|---|---|---|

| Compound A | Agonist | 10 | 5 |

| Compound B | Partial Agonist | 25 | 3 |

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2-methylpropoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The chloro and 2-methylpropoxy groups influence its reactivity and binding affinity, making it a valuable tool in studying various biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Alkoxy-Bearing Benzonitriles

4-Chloro-2-(propan-2-yloxy)benzonitrile

- Structure : Differs in the alkoxy group (isopropoxy vs. 2-methylpropoxy).

- No direct activity data are available, but alkoxy chain length and branching are known to influence lipophilicity and metabolic stability .

4-Chloro-2-(phenylthio)benzonitrile (8c)

- Structure : Replaces the alkoxy group with a phenylthioether.

- Properties : The sulfur atom introduces greater polarizability and electron-withdrawing effects. NMR data (¹H: δ 7.61–7.44 ppm; ¹³C: δ 145.3, 139.8 ppm) confirm aromatic and thiomethyl interactions. The HRMS (m/z 246.0139 [M+H]⁺) matches its molecular formula C₁₃H₉ClNS .

4-Chloro-2-(cyanomethyl)benzonitrile

Functional Group Modifications

4-Chloro-2-(trifluoromethyl)benzonitrile

- Structure : Replaces the alkoxy group with a trifluoromethyl (-CF₃) substituent.

- Impact : The -CF₃ group is strongly electron-withdrawing, altering electronic distribution (e.g., increased electrophilicity at the nitrile group). This modification is common in agrochemicals to resist oxidative degradation .

4-Chloro-2-(2-methylpropoxy)aniline

- Structure : Replaces the nitrile with an amine (-NH₂).

- This derivative is a precursor in pharmaceutical syntheses .

Physicochemical Properties and LogP Comparisons

| Compound | Molecular Formula | Molecular Weight (g/mol) | logP/logD (Calculated) | Key Substituent Effects |

|---|---|---|---|---|

| 4-Chloro-2-(2-methylpropoxy)benzonitrile | C₁₁H₁₂ClNO | 209.67 | ~2.8 (estimated) | Branched alkoxy increases lipophilicity |

| 4-Chloro-2-(propan-2-yloxy)benzonitrile | C₁₀H₁₀ClNO | 195.65 | ~2.4 | Shorter alkoxy reduces steric bulk |

| 4-Chloro-2-(phenylthio)benzonitrile | C₁₃H₉ClNS | 246.73 | ~3.2 | Thioether enhances electron withdrawal |

| 4-Chloro-2-(trifluoromethyl)benzonitrile | C₈H₃ClF₃N | 205.57 | ~2.9 | -CF₃ increases electrophilicity |

Key Findings and Implications

Alkoxy Branching : The 2-methylpropoxy group in the target compound optimizes lipophilicity for membrane penetration while maintaining metabolic stability.

Electron-Withdrawing Groups : Substituents like -CF₃ or nitrile enhance electrophilicity, critical for covalent inhibitor design.

Synthetic Flexibility : Alkoxy and thioether variants are accessible via nucleophilic substitutions, but yields vary with steric and electronic factors.

This comparative analysis underscores the importance of substituent selection in tuning physicochemical and biological properties for targeted applications.

Q & A

Q. What synthetic methodologies are effective for preparing 4-Chloro-2-(2-methylpropoxy)benzonitrile, and how can yield/purity be optimized?

The synthesis typically involves nucleophilic substitution and functional group transformations. For example, starting from 4-chloro-2-(chloromethyl)-1-methoxybenzene, reaction with 2-methylpropanol under basic conditions (e.g., K₂CO₃) facilitates alkoxy group introduction. Subsequent nitrile formation via amidation or cyanide substitution is critical. Key optimization factors include:

- Catalyst selection : Palladium catalysts improve coupling efficiency in boronate intermediates (see methodology, but avoid unreliable sources).

- Reaction time/temperature : Prolonged heating (e.g., 12–24 hrs at 80–100°C) enhances conversion but risks byproducts.

- Purification : Column chromatography or recrystallization improves purity.

Evidence from analogous syntheses highlights sensitivity to steric hindrance; for example, reversed amidine derivatives showed 1-log activity drop due to topological changes .

Q. How can structural characterization (e.g., NMR, X-ray crystallography) validate 4-Chloro-2-(2-methylpropoxy)benzonitrile?

- NMR : H and C NMR confirm substituent positions. The methine proton of the 2-methylpropoxy group appears as a multiplet (~δ 1.2–1.4 ppm), while aromatic protons split due to electron-withdrawing nitrile and chloro groups.

- X-ray crystallography : Crystal lattice parameters (e.g., triclinic system, space group P1) resolve bond angles and conformations. For related compounds, unit cell dimensions (e.g., a = 9.0371 Å, b = 9.6216 Å) and torsional angles confirm steric effects .

Q. What physicochemical properties (logD, pKa) are critical for solubility and bioactivity?

- logD₇.₄ : Calculated as logD = pIC₅₀ – LLE (Lipophilic Ligand Efficiency). For benzonitrile derivatives, logD₇.₄ values between 2–3 balance membrane permeability and aqueous solubility .

- Dipole moment : Benzonitrile derivatives exhibit high dipole moments (~4 D), influencing solvent interactions and surface adsorption .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve activity discrepancies in alkoxy-substituted analogs?

SAR requires systematic substitution of the alkoxy group (e.g., 2-methylpropoxy vs. cyclopentyloxy) and evaluation of biological activity (e.g., IC₅₀). For example:

- Topological sensitivity : Replacing 2-methylpropoxy with bulkier groups reduced GPR103 antagonist activity by 1 order of magnitude, highlighting steric limitations in receptor binding .

- Electron-withdrawing effects : Nitrile and chloro groups enhance electrophilicity, critical for target engagement. Computational docking (e.g., mGlu5 receptor studies) can predict binding modes .

Q. What computational strategies predict solvent interactions and surface adsorption behavior?

- Molecular dynamics (MD) simulations : Model bulk solvent properties (e.g., benzonitrile’s dipole-driven orientation at liquid interfaces) .

- Density Functional Theory (DFT) : Calculate adsorption energies on metal surfaces (e.g., Ag, Au) to guide material science applications .

Q. How should researchers address contradictions in biological assay data for derivatives?

- Dose-response validation : Repeat assays with ≥3 independent replicates to assess variability (e.g., apIC₅₀ reported as mean ± SD, n = 2–4) .

- Off-target profiling : Use radioligand binding assays (e.g., fragment screening for GPCRs) to exclude nonspecific interactions .

Methodological Recommendations

- Synthetic optimization : Prioritize steric and electronic effects over brute-force heating to minimize degradation.

- Data analysis : Use hierarchical clustering for SAR datasets to identify outlier compounds.

- Safety protocols : Adopt engineering controls (e.g., fume hoods) and PPE when handling nitriles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.